Silargent

Description

Silargent refers to a class of iodoargentate-based hybrid materials, typically comprising silver (Ag) and iodine (I) in anionic frameworks, often decorated with metal-organic complexes. These compounds exhibit unique structural diversity, such as [Ag₂I₄]ₙ²ⁿ⁻ chains (compound 1), [Ag₄I₉] units (compound 2), and [Ag₅I₉] clusters (compound 3), as reported in recent studies . Key properties include:

- Optical properties: Tunable band gaps (1.8–2.5 eV) suitable for photoelectric applications.

- Structural flexibility: Diverse Ag-I bonding modes (e.g., tetrahedral or octahedral coordination) influenced by counterion interactions .

- Thermal stability: Decomposition temperatures exceeding 300°C, confirmed by thermogravimetric analysis (TGA) .

Properties

CAS No. |

79084-80-3 |

|---|---|

Molecular Formula |

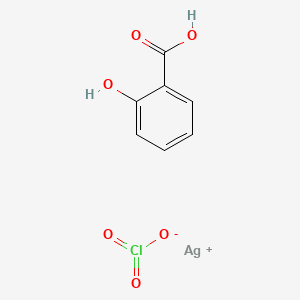

C7H6AgClO6 |

Molecular Weight |

329.44 g/mol |

IUPAC Name |

silver;2-hydroxybenzoic acid;chlorate |

InChI |

InChI=1S/C7H6O3.Ag.ClHO3/c8-6-4-2-1-3-5(6)7(9)10;;2-1(3)4/h1-4,8H,(H,9,10);;(H,2,3,4)/q;+1;/p-1 |

InChI Key |

PXQGAYPVBJBCMZ-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C(=C1)C(=O)O)O.[O-]Cl(=O)=O.[Ag+] |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)O.[O-]Cl(=O)=O.[Ag+] |

Other CAS No. |

79084-80-3 |

Synonyms |

silargent |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues: Halidoargentates

Silargent’s structural analogues include chlorargentates (Ag-Cl) and bromargentates (Ag-Br). Key comparisons are summarized in Table 1.

Table 1: Structural and Electronic Properties of Halidoargentates

Key Findings :

- Bond Lengths : Ag-I bonds in this compound are longer than Ag-Cl/Ag-Br bonds, reducing lattice strain and enhancing structural flexibility .

- Band Gaps : this compound’s narrower band gap (1.8 eV) compared to chlorargentates (2.3 eV) enables superior visible-light absorption, advantageous for photovoltaic applications .

- Thermal Stability : this compound’s higher decomposition temperature (300–350°C) suggests better durability in high-temperature environments compared to Ag-Cl/Br analogues .

Functional Analogues: Photoelectric Materials

This compound’s photoelectric performance is benchmarked against titanium dioxide (TiO₂) and lead halide perovskites (e.g., MAPbI₃).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.